Cas no 1640848-71-0 ((R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride)

(R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride structure
1640848-71-0 structure
商品名:(R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride
CAS番号:1640848-71-0
MF:C8H14Cl2N2O2
メガワット:241.114960193634
MDL:MFCD30730101
CID:4610389
PubChem ID:127264692

(R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride 化学的及び物理的性質

名前と識別子

    • (R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride
    • (R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanoldihydrochloride
    • 1640848-71-0
    • Y11041
    • (2R)-2-amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride
    • (2R)-2-amino-2-(6-methoxypyridin-3-yl)ethanol;dihydrochloride
    • (2R)-2-amino-2-(6-methoxypyridin-3-yl)ethan-1-ol dihydrochloride
    • AKOS030633061
    • DS-20110
    • (R)-2-AMINO-2-(6-METHOXYPYRIDIN-3-YL)ETHAN-1-OL 2HCL
    • MFCD30730101
    • MDL: MFCD30730101
    • インチ: 1S/C8H12N2O2.2ClH/c1-12-8-3-2-6(4-10-8)7(9)5-11;;/h2-4,7,11H,5,9H2,1H3;2*1H/t7-;;/m0../s1
    • InChIKey: PFYSHCLKSHGDJW-KLXURFKVSA-N
    • ほほえんだ: Cl.Cl.OC[C@@H](C1C=NC(=CC=1)OC)N

計算された属性

  • せいみつぶんしりょう: 240.0432331g/mol
  • どういたいしつりょう: 240.0432331g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 132
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.4

(R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D759130-250mg
(R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride
1640848-71-0 97%
250mg
$335 2024-06-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R25750-1g
(R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride
1640848-71-0 97%
1g
¥6102.0 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WJ967-50mg
(R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride
1640848-71-0 97%
50mg
1184.0CNY 2021-07-14
eNovation Chemicals LLC
Y1227859-1g
(R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride
1640848-71-0 95%
1g
$1000 2024-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R25750-250mg
(R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride
1640848-71-0 97%
250mg
¥2441.0 2024-07-19
Chemenu
CM250071-1g
(R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride
1640848-71-0 97%
1g
$701 2021-08-04
Aaron
AR00HZRR-250mg
(R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride
1640848-71-0 97%
250mg
$367.00 2025-02-10
A2B Chem LLC
AI38411-250mg
(R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride
1640848-71-0 97%
250mg
$248.00 2024-04-20
Aaron
AR00HZRR-100mg
(R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride
1640848-71-0 97%
100mg
$245.00 2025-02-10
Ambeed
A115390-1g
(R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride
1640848-71-0 97%
1g
$772.0 2024-04-23

(R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride 関連文献

(R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochlorideに関する追加情報

Compound CAS No 1640848-71-0: (R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol Dihydrochloride

The compound (R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride (CAS No 1640848-71-0) is a highly specialized chemical entity with significant applications in the fields of pharmaceuticals and organic synthesis. This compound is characterized by its unique structure, which combines an amino group, a methoxy-substituted pyridine ring, and an ethanol moiety, all within a single molecule. The stereochemistry at the chiral center is defined as the R configuration, which plays a crucial role in its biological activity and pharmacokinetic properties.

Recent studies have highlighted the potential of (R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride as a promising lead compound in drug discovery. Its ability to interact with specific biological targets, such as enzymes and receptors, has been extensively investigated. For instance, researchers have reported that this compound exhibits potent inhibitory activity against certain kinases, making it a valuable tool in the development of targeted therapies for diseases such as cancer and inflammatory disorders.

The synthesis of (R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride involves a multi-step process that requires precise control over stereochemistry and functional group transformations. Key steps include the formation of the pyridine ring via cyclization reactions, followed by selective methylation to introduce the methoxy group. The amino alcohol moiety is then introduced through nucleophilic substitution or reductive amination, depending on the specific synthetic pathway employed.

From a physical chemistry perspective, (R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride exhibits interesting properties that make it suitable for various applications. Its solubility in both polar and non-polar solvents is influenced by the presence of the hydrophilic amino and hydroxyl groups, as well as the hydrophobic pyridine ring. This balance of solubility characteristics is critical for its performance in biological systems and formulation development.

One of the most recent breakthroughs involving this compound is its use as a chiral catalyst in asymmetric synthesis. By leveraging its chiral center, researchers have successfully employed (R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride to catalyze enantioselective reactions, leading to the formation of complex organic molecules with high enantiomeric excess. This application underscores its versatility and importance in modern organic chemistry.

In terms of biological activity, (R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride has shown remarkable selectivity towards certain cellular pathways. Preclinical studies have demonstrated its ability to modulate signaling cascades involved in cell proliferation and apoptosis, making it a potential candidate for anti-cancer drug development. Additionally, its low toxicity profile in animal models suggests that it may be well-tolerated by patients during therapeutic administration.

The structural uniqueness of (R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride also makes it an attractive substrate for further chemical modifications. By introducing additional functional groups or altering the substituents on the pyridine ring, chemists can potentially enhance its bioavailability or expand its range of biological activities. Such modifications are currently being explored in academic and industrial research settings.

In conclusion, (R)-2-Amino-2-(6-methoxypyridin-3-yli ethanol dihydrochloride (CAS No 1640848710) stands out as a versatile and biologically active compound with immense potential in drug discovery and organic synthesis. Its unique structure, coupled with its favorable physical and chemical properties, positions it as a valuable asset in advancing scientific research and therapeutic development.

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